1-Tetralone

Description

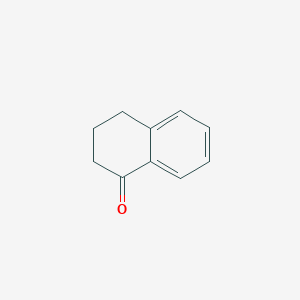

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLHPRDBBAGVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027175 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255-257 °C @ 760 MM HG | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129 °C, 265 °F | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0988 @ 16 °C/4 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.02 MM HG @ 20 °C | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

529-34-0, 29059-07-2 | |

| Record name | 1-Tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT52A15HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

8 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Tetralone: A Cornerstone in Medicinal Chemistry and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Scaffold

1-Tetralone, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone that has firmly established itself as a "privileged structure" in the realms of medicinal chemistry and natural product synthesis.[1] Its rigid, fused-ring system provides a versatile three-dimensional scaffold that can be strategically functionalized to interact with a wide array of biological targets. This guide offers a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, providing researchers and drug development professionals with the foundational knowledge required to harness its full potential. The carbon skeleton of this compound is not only a synthetic invention but is also found in natural products, such as Aristelegone A, which is used in traditional Chinese medicine.[2][3] Its significance is further underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, including the well-known antidepressant sertraline, as well as various anticancer, antileishmanial, and antidiabetic agents.[1]

I. Molecular Structure and Physicochemical Properties

This compound is structurally a benzo-fused cyclohexanone.[2] This fusion of an aromatic ring with a saturated cyclic ketone gives rise to its unique chemical characteristics. The molecule is achiral and possesses a molecular formula of C₁₀H₁₀O.[4][5]

A. Physicochemical Data Summary

The physical and chemical properties of this compound are well-documented and crucial for its handling, purification, and use in reactions. It exists as a colorless to amber-colored liquid with a faint odor at room temperature.[2][4]

| Property | Value | Reference |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | Colorless to amber liquid | [2][4] |

| Melting Point | 2–7 °C (lit.) | [2][6] |

| Boiling Point | 255–257 °C (at 760 mmHg); 113–116 °C (at 6-8 mmHg) | [2][6][7] |

| Density | 1.099 g/mL at 25 °C (lit.) | [2][6] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate. | [2][6][8] |

| Refractive Index (n²⁰/D) | 1.5672 - 1.568 | [2][6][7] |

| Flash Point | >110 °C (>230 °F) | [4][7] |

B. Spectroscopic Profile

The structural features of this compound are readily confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays characteristic signals for both its aromatic and aliphatic protons. An analysis of its spectrum reveals the expected resonances for the protons on the benzene ring and the three methylene groups of the cyclohexanone ring.[9][10][11]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.[12]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is distinguished by a strong absorption band characteristic of the conjugated ketone carbonyl (C=O) stretching vibration.[4][13][14][15]

-

Mass Spectrometry (MS) : The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4][16][17]

-

UV/Visible Spectroscopy : In hexane, this compound exhibits maximum absorption at 247.5 nm and 290 nm.[4][6]

II. Synthesis of the this compound Core

The construction of the this compound framework is a common objective in organic synthesis, and several reliable methods have been developed.

A. Intramolecular Friedel-Crafts Acylation

One of the most prevalent and classical methods for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its derivatives.[2][18] This reaction is typically promoted by strong acids or Lewis acids.

-

Reagents : Polyphosphoric acid (PPA), methanesulfonic acid, or strong Lewis acids like aluminum chloride (AlCl₃) and bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] are commonly employed to catalyze the cyclization.[2]

-

Mechanism : The acid catalyst protonates the carboxylic acid (or complexes with the acyl halide), generating a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and form the cyclic ketone.

Caption: Intramolecular Friedel-Crafts Acylation of 4-phenylbutyric acid.

A notable advancement in this methodology is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent, which can promote the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for an additional catalyst.[19]

B. Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

This compound can also be prepared by the oxidation of tetralin.[2] This process often involves autoxidation in the presence of atmospheric oxygen, which can be catalyzed by heavy metal ions like Cr³⁺ or Cu²⁺.[2] This reaction proceeds via a 1-hydroperoxide intermediate, which then converts to a mixture of 1-tetralol and this compound.[2][20]

C. Modern Synthetic Approaches

Contemporary organic chemistry has introduced novel methods for this compound synthesis, often focusing on efficiency and substrate scope. These include:

-

Microwave-promoted radical cyclization : Microwave irradiation of O-phenyloximes can produce 1-tetralones through a process involving N-O homolysis, a 1,5-hydrogen atom transfer (HAT), and subsequent cyclization of the radical intermediate.[21]

-

Rhodium-catalyzed hydroacylation : Ortho-allylbenzaldehydes can undergo enantioselective hydroacylation catalyzed by a rhodium complex to yield this compound derivatives with high enantioselectivity.[19]

-

Photoredox-catalyzed reactions : Visible light and an organic photoredox catalyst can facilitate the intramolecular alkylation of arenes to construct the fused ring system of this compound.[19]

III. Key Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its ketone functionality and the adjacent α-methylene group, making it a versatile starting material for a wide range of chemical transformations.[2]

A. Reactions at the Carbonyl Group

-

Reduction : The keto group can be reduced to a secondary alcohol (1-tetralol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][8] Birch reduction conditions (lithium in liquid ammonia) can reduce the ketone to the corresponding hydrocarbon, 1,2,3,4-tetrahydronaphthalene.[2][22]

-

Grignard Reactions : Reaction with Grignard reagents, such as phenylmagnesium bromide, results in the formation of a tertiary alcohol.[2][22]

B. Reactions at the α-Methylene Group

The protons on the carbon atom adjacent to the carbonyl group (α-position) are acidic and can be removed by a base, forming an enolate. This enolate is a key intermediate in several reactions.

-

Alkylation and Arylation : The α-position can be functionalized through alkylation or arylation reactions. For instance, ruthenium(II)-catalyzed arylation with a phenyl boronic acid ester can introduce a phenyl group at the 8-position.[2][22]

-

Condensation Reactions : The reactive α-methylene group can participate in condensation reactions. For example, it reacts with formaldehyde to yield 2-methylene-1-tetralone.[2] In the Pfitzinger reaction with isatin, a compound known as tetrofan is formed.[2][22]

C. Aromatization

A significant application of this compound is its conversion to 1-naphthol through aromatization.[2][8] This dehydrogenation reaction is typically carried out at high temperatures in the presence of a catalyst, such as platinum.[2] 1-Naphthol is a valuable precursor for the synthesis of insecticides like carbaryl and beta-blockers like propranolol.[2]

Caption: Major reaction pathways of this compound.

IV. Experimental Protocols

A. Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of 4-phenylbutyric acid.

Materials:

-

4-phenylbutyric acid

-

Tantalum (V) chloride (TaCl₅)

-

Sodium iodide (NaI)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

In a suitable reaction vessel, a mixture of 4-phenylbutyric acid (1.0 mmol), tantalum chloride (0.10 mmol), and sodium iodide (0.10 mmol) in ethyl acetate (6 ml) and water (6 ml) is stirred at room temperature.[18]

-

30% hydrogen peroxide (4.0 mmol) is added to the mixture.[18]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[18]

-

Upon completion of the reaction (disappearance of the starting material), the reaction is quenched by the addition of saturated aqueous sodium thiosulfate followed by saturated aqueous sodium bicarbonate.[18]

-

The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.[18]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[18]

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.[18]

B. Reduction of this compound to 1-Tetralol

This protocol outlines the reduction of the ketone functionality.

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

Procedure:

-

In a dry reaction flask, dissolve this compound (25.0 mmol) in methanol (30 ml).[8]

-

Cool the resulting solution to 0 °C in an ice bath.[8]

-

Slowly add sodium borohydride (25.3 mmol) to the cooled solution in portions, maintaining the temperature at 0 °C.[8]

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-tetralol, which can be further purified if necessary.

V. Applications in Drug Discovery and Development

The this compound scaffold is a prolific building block in the synthesis of a diverse range of biologically active compounds.[1]

-

Antidepressants : As mentioned, it is a crucial precursor for sertraline. Additionally, various this compound derivatives are being investigated as potent and selective monoamine oxidase (MAO) inhibitors for the treatment of depression and Parkinson's disease.[1]

-

Anticancer Agents : The tetralone core is present in several established and experimental anticancer drugs, with derivatives showing antiproliferative activity against a range of cancer cell lines.[1][3]

-

Other Therapeutic Areas : Derivatives of this compound have demonstrated significant potential as antileishmanial, antidiabetic, antibiotic, and antifungal agents.[1][3] For example, 4-hydroxy-1-tetralone has shown antileishmanial and antidiabetic properties.[3] Furthermore, 6-hydroxy-1-tetralone is a valuable intermediate for synthesizing compounds targeting neurodegenerative and cardiovascular diseases.[23]

VI. Safety and Handling

This compound is classified as harmful if swallowed and is an irritant.[4][24] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[24][25] Work should be conducted in a well-ventilated area or a chemical fume hood.[25] In case of contact with skin or eyes, rinse immediately with plenty of water.[24][25]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][24]

Conclusion

This compound is a molecule of profound importance in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives ensure its continued use as a foundational scaffold in the development of new therapeutics and functional materials. A thorough understanding of its chemical properties and transformations, as outlined in this guide, is essential for any scientist looking to exploit the vast potential of this versatile chemical entity.

References

- Wikipedia. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10724, this compound.

- Organic Chemistry Portal. (n.d.). Tetralone synthesis.

- Jones, S. A., Botello, J. A., Singh, J., Damstedt, G. L., Payne, J. C., Griffin, E., Osayawe, O. J., & Castle, S. L. (2025). Microwave-Promoted Synthesis of 1-Tetralones via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 90(4), 2547–2552.

- ChemWhat. (n.d.). This compound CAS#: 529-34-0.

- PrepChem.com. (n.d.). Synthesis of this compound 1-tetralol.

- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.

- Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Amino-1-tetralone in Modern Pharmaceutical Synthesis.

- Springer, J. M., Hinman, C. W., Eisenbraun, E. J., Flanagan, P. W. K., & Hamming, M. C. (1971). Reaction of 1-tetralones with potassium hydroxide-sodium hydroxide. The Journal of Organic Chemistry, 36(24), 3862–3864.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE.

- Human Metabolome Database. (2021, September 11). Showing metabocard for this compound (HMDB0248243).

- Singh, A., & Sharma, U. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Orient J Chem, 35(5).

- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit.

- National Institute of Standards and Technology. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. In NIST Chemistry WebBook.

- Gatto, K. M., Reinheimer, J. D., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579.

- precisionFDA. (n.d.). This compound.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4679494, 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 4. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 529-34-0 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Page loading... [guidechem.com]

- 9. This compound(529-34-0) 1H NMR [m.chemicalbook.com]

- 10. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(529-34-0) IR Spectrum [m.chemicalbook.com]

- 15. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 16. This compound(529-34-0) MS spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. Tetralone synthesis [organic-chemistry.org]

- 20. prepchem.com [prepchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]

- 23. nbinno.com [nbinno.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of α-Tetralone

This guide provides a comprehensive overview of the core physical properties of α-tetralone (3,4-dihydronaphthalen-1(2H)-one), a crucial bicyclic aromatic ketone.[1] As a key starting material and intermediate in the synthesis of agricultural and pharmaceutical agents, including the insecticide carbaryl and the beta-blocker propranolol, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and professionals in drug development.[1] This document moves beyond a simple recitation of values, offering insights into the experimental basis of these properties and their implications for practical application.

Fundamental Physical and Chemical Identifiers

α-Tetralone is structurally a benzo-fused cyclohexanone.[1] Its identity is defined by the following core parameters:

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [2][3] |

| Molecular Weight | 146.19 g/mol | [2][4] |

| CAS Number | 529-34-0 | [3][4][5] |

| IUPAC Name | 3,4-dihydronaphthalen-1(2H)-one | [6] |

| Synonyms | 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one | [1][6] |

| SMILES | C1CC2=CC=CC=C2C(=O)C1 | [6] |

| InChIKey | XHLHPRDBBAGVEG-UHFFFAOYSA-N | [6] |

These identifiers are fundamental for database searches, regulatory submissions, and ensuring the correct material is used in experimental workflows. The unique InChIKey, in particular, serves as a digital fingerprint for the compound, crucial for unambiguous identification in computational chemistry and data science applications.

Macroscopic and Thermal Properties

The bulk properties of α-tetralone dictate its handling, storage, and reaction conditions. At room temperature, it exists as a liquid, often described as colorless to yellow or brown.[7][8][9][10] Its faint, characteristic odor is another key physical identifier.[1][11]

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid | Ambient Temperature | [2][6][8] |

| Appearance | Colorless to Yellow/Brown Liquid | [7][9][10] | |

| Melting Point | 2-8 °C | [2][6][5][7][10] | |

| Boiling Point | 255-257 °C | 760 mmHg (Atmospheric Pressure) | [1][6] |

| 113-116 °C | 6 mmHg | [2][4][5][10] | |

| 127 °C | 13 mmHg | [7][9][11] | |

| Density | ~1.099 g/mL | 25 °C | [4][5][8][10] |

| 1.096 g/mL | [7][9] | ||

| 1.0988 g/mL | 16 °C / 4 °C | [6] | |

| Flash Point | >110 °C (>230 °F) | Closed Cup | [2][4][7][8][11] |

| Refractive Index (n_D_²⁰) | 1.5672 - 1.568 | 20 °C | [1][6][4][5] |

The low melting point indicates that α-tetralone can solidify in cool laboratory environments, a critical consideration for storage and handling to prevent freezing in transfer lines or pumps.[10] Its high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal degradation. The multiple reported boiling points at reduced pressures are vital data points for designing such purification protocols.[2][5][7][10][11]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies.

-

Water Solubility : α-Tetralone is reported as insoluble in water.[1][6][4][9] This is expected, given its predominantly nonpolar, bicyclic hydrocarbon structure.

-

Organic Solvents : It is soluble in common organic solvents.[1] Specific data indicates solubility in hexane, chloroform, and ethyl acetate (slightly).[9][12][13][14]

This profile dictates that aqueous-organic extraction is a viable method for purification, and reactions are typically conducted in organic media. For pharmaceutical applications, its poor water solubility presents a formulation challenge, often requiring strategies like co-solvents, emulsions, or derivatization to enhance bioavailability.

Spectroscopic Characterization

Spectroscopic data provides a microscopic view of the molecule, confirming its structure and purity. It is the cornerstone of quality control and chemical analysis.

Ultraviolet-Visible spectroscopy probes the electronic transitions within the molecule. The conjugated system, comprising the aromatic ring and the carbonyl group, gives rise to characteristic absorptions.

-

λ_max (in Hexane) : 247.5 nm (log ε = 4.06), 290 nm (log ε = 3.28).[6] These absorptions correspond to π→π* and n→π* transitions, respectively. The high molar absorptivity (ε) of the 247.5 nm peak makes UV-Vis spectroscopy a sensitive method for quantitative analysis, such as determining concentration in solution for reaction monitoring or formulation analysis.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions. For α-tetralone, the key diagnostic peak is the carbonyl (C=O) stretch.

-

C=O Stretch : A strong, sharp absorption is expected in the range of 1660-1685 cm⁻¹. A reported spectrum shows a strong signal at 1667 cm⁻¹, characteristic of an α,β-unsaturated ketone where the carbonyl is conjugated with the aromatic ring.[15] This conjugation lowers the vibrational frequency compared to a simple aliphatic ketone.

-

Other Key Regions :

-

C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch : Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch : Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

The NIST Chemistry WebBook provides access to evaluated IR spectra for reference.[16]

NMR is arguably the most powerful tool for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

-

Aromatic Protons (4H) : Typically found in the downfield region (δ 7.0-8.1 ppm). The proton ortho to the carbonyl group (at C8) is the most deshielded due to the anisotropic effect of the C=O bond and will appear furthest downfield, often as a doublet of doublets.

-

Aliphatic Protons (6H) :

-

The two protons at C2 (α to the carbonyl) appear as a triplet around δ 2.6 ppm.

-

The two protons at C4 (benzylic position) appear as a triplet around δ 2.9 ppm.

-

The two protons at C3 appear as a multiplet (a quintet or triplet of triplets) around δ 2.1 ppm, as they are coupled to the protons at both C2 and C4. A detailed analysis of the ¹H NMR spectrum, including deuterated derivatives, has been published, confirming these assignments.[17]

-

-

-

¹³C NMR : The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Carbonyl Carbon (C1) : The ketone carbon is the most downfield signal, typically appearing around δ 198 ppm.

-

Aromatic Carbons (6C) : These appear in the δ 126-145 ppm range. The quaternary carbons (C4a, C8a) can be distinguished from the protonated carbons via DEPT experiments.

-

Aliphatic Carbons (3C) : These methylene carbons appear in the upfield region at approximately δ 23 ppm (C3), δ 30 ppm (C4), and δ 39 ppm (C2).[15]

-

The combination of ¹H, ¹³C, and 2D NMR techniques (like COSY and HSQC) allows for the complete and unambiguous assignment of all signals, serving as a definitive confirmation of the α-tetralone structure.

Experimental Protocols & Workflows

Protocol 1: Determination of Purity via Gas Chromatography (GC)

Causality: GC is the method of choice for assessing the purity of volatile and semi-volatile compounds like α-tetralone. It separates components based on their boiling points and interaction with the stationary phase, allowing for precise quantification of the main component and any impurities.

Methodology:

-

Instrument Setup : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Sample Preparation : Prepare a ~1 mg/mL solution of α-tetralone in a high-purity solvent like ethyl acetate or hexane.

-

Injection : Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250 °C. Use a split ratio of 50:1.

-

Oven Program :

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detection : The FID detector is held at 300 °C.

-

Data Analysis : Integrate the peak areas of all components in the chromatogram. Purity is calculated as the area of the α-tetralone peak divided by the total area of all peaks, expressed as a percentage. Commercial suppliers often specify a purity of >97% or >98% by GC.[5][9]

Self-Validation: The protocol's validity is ensured by running a solvent blank to check for system contamination and using a known standard to confirm retention time and detector response. The sharpness and symmetry of the main peak are indicators of good chromatographic performance.

Workflow: Spectroscopic Confirmation of α-Tetralone Identity

This diagram illustrates the logical workflow for confirming the identity and structure of a sample purported to be α-tetralone using standard spectroscopic techniques.

Caption: Workflow for the spectroscopic confirmation of α-Tetralone.

Safety and Handling

α-Tetralone is classified as harmful if swallowed.[2][10] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear suitable gloves, safety glasses with side-shields, and a lab coat.[18][19]

-

Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[18][19] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[2][18]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[4][18]

The toxicological properties have not been fully investigated, warranting cautious handling.[18]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10724, this compound.

- Wikipedia. (2023). This compound.

- ChemWhat. (n.d.). This compound CAS#: 529-34-0.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Alpha-Tetralone, 98%.

- CHEMICAL POINT. (n.d.). alpha-Tetralone.

- IndiaMART. (n.d.). Alpha Tetralone.

- Fisher Scientific. (2023). SAFETY DATA SHEET: a-Tetralone.

- Gatto, K., Reinheimer, J., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579.

- SpectraBase. (n.d.). This compound [FTIR].

- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro- UV/Vis Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- Chegg. (2018). Solved Hi! I have following 1H NMR spectrum of alpha.

- Jayaraman, P., et al. (2022). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Molecular Crystals and Liquid Crystals, 738(1), 1-20.

- Amerigo Scientific. (n.d.). α-Tetralone (97%).

- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aksci.com [aksci.com]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. a-Tetralone 97 529-34-0 [sigmaaldrich.com]

- 6. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alpha-Tetralone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. alpha-Tetralone, 98% | Fisher Scientific [fishersci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound CAS#: 529-34-0 [m.chemicalbook.com]

- 13. 529-34-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. This compound | 529-34-0 [chemicalbook.com]

- 15. tandfonline.com [tandfonline.com]

- 16. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 17. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.fi [fishersci.fi]

Introduction: The Versatile Scaffolding of 1-Tetralone

An In-Depth Technical Guide to 1-Tetralone for Researchers and Drug Development Professionals

This compound, a bicyclic aromatic ketone, serves as a cornerstone in synthetic organic and medicinal chemistry. Its unique structure, a fusion of a benzene ring and a cyclohexanone ring, provides a versatile platform for chemical modifications, making it an invaluable precursor for a wide range of commercially significant compounds. This guide offers a comprehensive overview of this compound, from its fundamental properties to its applications in cutting-edge research and development.

CAS Number: 529-34-0[1][2] Preferred IUPAC Name: 3,4-Dihydronaphthalen-1(2H)-one[2][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. This compound is a colorless to light brown oily liquid with a faint, characteristic odor.[3][4] It is insoluble in water but readily dissolves in most organic solvents.[3][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molar Mass | 146.19 g/mol | [1][2] |

| Appearance | Colorless to light brown liquid | [3][4] |

| Density | 1.099 g/cm³ (at 25 °C) | [3][6] |

| Melting Point | 2–7 °C | [3][6] |

| Boiling Point | 255–257 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.5672 | [2][3] |

| UV Absorption (Hexane) | λmax 247.5 nm, 290 nm | [2][6] |

Synthesis of this compound: Established and Modern Methodologies

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

Intramolecular Friedel-Crafts Acylation

A prevalent laboratory and industrial method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives.[3][4] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid or hydrofluoric acid.[4] The use of 4-phenylbutyryl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can also be employed, often with shorter reaction times.[3][4]

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

Another commercially significant route is the oxidation of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin.[3][4] This process often involves air oxidation in the presence of metal catalysts, such as chromium or copper salts, which proceeds via a hydroperoxide intermediate.[3][7]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by its two key functional components: the carbonyl group and the α-methylene group, which is adjacent to both the carbonyl and the aromatic ring. This dual reactivity makes it a versatile intermediate.

Caption: Key Reaction Pathways of this compound.

Key Reactions Include:

-

Reduction: The ketone functionality can be readily reduced to a secondary alcohol, 1-tetralol, using reducing agents like sodium borohydride or lithium aluminum hydride.[3][8] A Birch reduction can reduce it further to 1,2,3,4-tetrahydronaphthalene.[3][8]

-

Grignard Reactions: Reaction with Grignard reagents, such as phenylmagnesium bromide, results in the formation of tertiary alcohols.[3][8]

-

α-Functionalization: The α-methylene group is particularly reactive. It can undergo reactions like alkylation, arylation, and condensation. For instance, ruthenium-catalyzed arylation with phenyl boronic acid derivatives yields 8-phenyl-1-tetralone.[3][8]

-

Aromatization: this compound can be aromatized to 1-naphthol, a crucial industrial intermediate, through catalytic dehydrogenation at high temperatures.[3]

Applications in Research and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[9][10]

-

Antidepressants: It is a key precursor in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI).[9]

-

Cardiovascular Drugs: 1-Naphthol, derived from this compound, is a starting material for the beta-blocker propranolol.[3]

-

Anticancer Agents: The tetralone core is found in various compounds with demonstrated antiproliferative activity against cancer cell lines.[9]

-

Natural Product Synthesis: The this compound skeleton is present in natural products like Aristelegone A, which is used in traditional Chinese medicine.[3][10]

-

Metabolic Disorders: Derivatives of this compound have been investigated as potent and selective inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for treating metabolic disorders.[11]

Experimental Protocol: Reduction of this compound to 1-Tetralol

This protocol details a standard laboratory procedure for the reduction of this compound using sodium borohydride. This experiment is a fundamental transformation and serves as a reliable method for producing 1-tetralol.

Objective: To synthesize 1-tetralol from this compound via reduction with sodium borohydride.

Materials:

-

This compound (1.0 eq)

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) (1.05 eq)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.65 g, 25.0 mmol) in methanol (e.g., 30 mL).[5]

-

Rationale: Methanol is a suitable polar protic solvent that dissolves both the starting material and the reducing agent.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until it cools to 0-5 °C.

-

Rationale: The reduction reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.

-

-

Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.98 g, 26.3 mmol) to the cooled solution in small portions over 10-15 minutes.[5]

-

Rationale: Slow, portion-wise addition is crucial to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Rationale: Allowing the reaction to proceed at room temperature ensures completion. TLC is an essential technique for verifying the consumption of the starting material.

-

-

Quenching: Carefully quench the reaction by slowly adding deionized water (e.g., 20 mL) to decompose any excess sodium borohydride. Then, acidify the mixture to pH ~2-3 with 1 M HCl.

-

Rationale: Quenching safely neutralizes the reactive reducing agent. Acidification protonates the resulting alkoxide to form the alcohol and helps in the subsequent workup.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).

-

Rationale: Ethyl acetate is a water-immiscible organic solvent that will selectively dissolve the desired product, separating it from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: Washing with brine removes residual water from the organic phase. The drying agent removes any remaining traces of water.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-tetralol.

-

Rationale: This step removes the volatile organic solvent, leaving the non-volatile product.

-

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[2][12] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[13][14]

-

Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][15]

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[12][13] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][13]

-

First Aid: In case of contact, flush the affected area with copious amounts of water.[12] If inhaled, move to fresh air.[12] If ingested, rinse the mouth with water and seek immediate medical attention.[12][13]

References

- This compound - Wikipedia. [Link]

- This compound | C10H10O - PubChem. [Link]

- Synthesis of this compound 1-tetralol - PrepChem.com. [Link]

- Microwave-Promoted Synthesis of 1-Tetralones via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer - The Journal of Organic Chemistry. [Link]

- This compound, 97% 529-34-0 - Ottokemi. [Link]

- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones - Bentham Science. [Link]

- This compound CAS#: 529-34-0 - ChemWh

- Reaction pathway for the synthesis of this compound derivatives (1a–h),...

- Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - NIH. [Link]

- Reaction of 1-tetralones with potassium hydroxide-sodium hydroxide - The Journal of Organic Chemistry. [Link]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 529-34-0 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 11. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 1-Tetralone Derivatives

This guide provides an in-depth exploration of the spectroscopic data of 1-tetralone and its derivatives, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the structural nuances that influence spectroscopic outcomes. Our focus is on the practical application of spectroscopic methods for the robust characterization of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

This compound, a bicyclic aromatic ketone, serves as a foundational scaffold in a multitude of biologically active compounds and natural products. Its derivatives are integral to the development of pharmaceuticals and agrochemicals.[1] The rigid, fused-ring system of this compound provides a well-defined conformational framework, making it an excellent model for studying the influence of electronic and steric effects of various substituents on spectroscopic properties. A thorough understanding of the spectroscopic characteristics of this compound derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Principles and Causality in NMR Analysis

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[2] The multiplicity of a proton signal, governed by spin-spin coupling, reveals the number of neighboring protons, providing crucial connectivity information. For this compound derivatives, the aromatic and aliphatic regions of the NMR spectrum provide distinct and complementary structural information.

¹H NMR Spectroscopy of this compound Derivatives

The ¹H NMR spectrum of this compound itself displays characteristic signals for the aromatic and aliphatic protons. The protons on the aromatic ring typically appear as complex multiplets in the range of 7.2-8.1 ppm. The proton at position 8 is the most deshielded due to the anisotropic effect of the carbonyl group. The aliphatic protons at positions 2, 3, and 4 resonate further upfield.

Substituents on either the aromatic or aliphatic ring will significantly alter this pattern. For instance, an electron-donating group like a methoxy group on the aromatic ring will shift the aromatic proton signals to a lower ppm, while an electron-withdrawing nitro group will cause a downfield shift.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl₃

| Compound | H-2 (triplet) | H-3 (multiplet) | H-4 (triplet) | Aromatic Protons | Other Protons | Reference |

| This compound | 2.63 | 2.15 | 2.97 | 7.25-7.55 (m, 3H), 8.03 (d, 1H, H-8) | [3][4] | |

| 6-Methoxy-1-tetralone | 2.61 | 2.09 | 2.92 | 6.70 (d, 1H), 6.85 (dd, 1H), 8.00 (d, 1H) | 3.85 (s, 3H, -OCH₃) | [5][6] |

| 5-Nitro-1-tetralone | ~2.7 | ~2.2 | ~3.1 | ~7.4-8.2 (complex m) | [7][8] | |

| 7-Hydroxy-1-tetralone | ~2.6 | ~2.1 | ~2.9 | Aromatic protons shifted upfield compared to this compound | -OH (broad s) | [9] |

¹³C NMR Spectroscopy of this compound Derivatives

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of this compound is highly deshielded and appears around 198 ppm. The aromatic carbons resonate in the 126-145 ppm region, while the aliphatic carbons are found between 23-40 ppm.

Substituent effects are also pronounced in the ¹³C NMR spectrum. The position of a substituent on the aromatic ring can be readily determined by the changes in the chemical shifts of the ipso, ortho, para, and meta carbons.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl₃

| Compound | C-1 (C=O) | C-2 | C-3 | C-4 | Aromatic Carbons | Other Carbons | Reference |

| This compound | 198.2 | 39.2 | 23.2 | 29.7 | 126.6, 127.2, 128.8, 132.6, 133.2, 144.6 | [7][10] | |

| 6-Methoxy-1-tetralone | 197.8 | 38.2 | 22.8 | 27.0 | 109.6, 126.6, 127.5, 133.1, 143.0, 162.5 | 55.1 (-OCH₃) | [11] |

| 7-Hydroxy-1-tetralone | ~198 | ~39 | ~23 | ~30 | Aromatic carbons show shifts consistent with a hydroxyl substituent | [9] |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment relies on meticulous sample preparation and instrument setup to ensure data accuracy and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.[13]

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[14]

-

Shim the magnetic field to achieve optimal homogeneity.[14]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[13]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[14]

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Interpreting the IR Spectra of this compound Derivatives

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical saturated ketone.[8] Other key absorptions include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

Substituents can influence the C=O stretching frequency. Electron-withdrawing groups on the aromatic ring tend to increase the frequency, while electron-donating groups have a slight lowering effect.[17] The presence of other functional groups, such as hydroxyl (-OH) or amino (-NH₂), will introduce their own characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | 1680 - 1695 | Strong | Position influenced by aromatic substituents. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Multiple bands often observed. |

| -OH Stretch | 3200 - 3600 | Broad, Strong | For hydroxylated derivatives. |

| -NO₂ Stretch | 1500 - 1560 and 1345 - 1385 | Strong | For nitro derivatives. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Sample Application:

-

Data Acquisition:

-

Initiate the scan to collect the sample spectrum.

-

-

Cleaning:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[18]

-

Diagram of the ATR-IR Experimental Setup:

Caption: Simplified schematic of an ATR-IR experiment.

Section 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as the conjugated system in this compound derivatives.

Electronic Transitions in this compound Derivatives

This compound exhibits two main absorption bands in its UV-Vis spectrum: a strong band around 248 nm (π→π* transition) and a weaker band around 292 nm (n→π* transition of the carbonyl group).[20] The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

Substituents that extend the conjugation or have lone pairs of electrons (auxochromes) like -OH, -NH₂, and -OCH₃ can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Conversely, substituents that disrupt the conjugation may cause a hypsochromic (blue) shift.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for this compound Derivatives in a Non-polar Solvent

| Compound | λ_max (π→π) (nm) | λ_max (n→π) (nm) | Reference |

| This compound | ~248 | ~292 | [20] |

| 6-Methoxy-1-tetralone | ~276 | ~310 | [21] |

| Amino-1-tetralones | Bathochromic shift observed | Bathochromic shift observed | [22][23] |

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) of known concentration.[24]

-

Perform serial dilutions to obtain a series of standard solutions with concentrations that will give absorbances in the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.[25]

-

Select the desired wavelength range for scanning.

-

-

Measurement:

-

Fill a clean cuvette with the solvent to be used as a blank and place it in the reference holder.[10]

-

Fill a matched cuvette with the sample solution and place it in the sample holder.

-

Zero the instrument with the blank.

-

Measure the absorbance of the sample.[10]

-

For a full spectrum, scan across the desired wavelength range.

-

Diagram of the UV-Vis Spectrophotometer Workflow:

Caption: Workflow for UV-Vis spectroscopic analysis.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Fragmentation Patterns of this compound Derivatives

In electron ionization (EI) mass spectrometry, the this compound molecule is first ionized to form a molecular ion (M⁺•). This high-energy ion then undergoes fragmentation. The fragmentation of this compound is characterized by the loss of small neutral molecules such as CO, C₂H₄, and C₂H₅•. The base peak is often observed at m/z 118, corresponding to the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction.

Substituents on the this compound ring will influence the fragmentation pathways. Electron-donating groups can stabilize the molecular ion, leading to a more abundant M⁺• peak. The nature and position of the substituent will also direct the fragmentation, leading to characteristic fragment ions. For example, halogenated derivatives will exhibit characteristic isotopic patterns.[26]

Table 5: Key Mass Spectral Fragments (m/z) for this compound and its Derivatives (EI-MS)

| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Plausible Neutral Losses |

| This compound | 146 | 118, 117, 90, 89 | C₂H₄, C₂H₅•, CO, CHO• |

| Halogenated 1-Tetralones | M⁺• and M+2⁺• peaks for Cl/Br | Fragments corresponding to the loss of the halogen and other typical fragments. | X•, HX, C₂H₄ |

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

The mass spectrometer is tuned and calibrated using a standard compound.

-

-

Data Acquisition:

-

The sample is introduced into the ion source, where it is vaporized and ionized by a beam of electrons.[28]

-

The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to deduce structural information.

-

Diagram of the EI-MS Process:

Caption: Schematic of the Electron Ionization Mass Spectrometry process.

Conclusion

The spectroscopic characterization of this compound derivatives is a multi-faceted process that requires the synergistic use of various analytical techniques. NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique piece of the structural puzzle. By understanding the fundamental principles behind these techniques and the influence of molecular structure on the resulting spectra, researchers can confidently and accurately characterize novel this compound derivatives, paving the way for advancements in medicinal chemistry and materials science. This guide serves as a foundational resource, emphasizing the importance of rigorous experimental methodology and a deep understanding of spectroscopic principles for achieving reliable and reproducible results.

References

- Wikipedia contributors. (2023, November 28). Sample preparation in mass spectrometry. In Wikipedia, The Free Encyclopedia.

- UTHSC NMR Facility. (n.d.). Step-by-step procedure for NMR data acquisition.

- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.

- Chemistry LibreTexts. (2023, August 29).

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.

- Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Wikipedia contributors. (2023, December 23). This compound. In Wikipedia, The Free Encyclopedia.

- University of Cambridge. (n.d.).

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- PNAS. (n.d.).

- Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. [Link]

- ACD/Labs. (2023, August 23).

- University of Illinois. (n.d.).

- R-NMR. (n.d.).

- Royal Society of Chemistry. (n.d.). Contents.

- Wiley. (n.d.).

- PrepChem.com. (n.d.). Synthesis of a) 5-nitro-α-tetralone.

- PMC. (n.d.). Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance.

- YouTooBio. (2020, August 24). How do you use a Spectrophotometer? A step-by-step guide! [Video]. YouTube. [Link]

- Banerjee, A. K., et al. (2019). Isopropylation of 6-Methoxy-1-tetralone.

- IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.

- ResearchGate. (n.d.).

- GISSMO NMR. (n.d.). 6-Methoxy-1-tetralone.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- PubMed. (2018, May 4). Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine.

- Material Science Research India. (2019).

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- ATB. (n.d.). 6-Methoxy-1-tetralone.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- NIST. (n.d.).

- eGyanKosh. (n.d.).

- Stenutz. (n.d.). 2,2-dimethyl-1-tetralone.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2020, August 22). 16.

- ResearchGate. (n.d.).

- RSC Publishing. (n.d.). Substituent effects in infrared spectroscopy. Part 5.

- PubMed. (1987, October). Synthesis of some [N-(2-haloalkyl)amino]tetralin derivatives as potential irreversible labels for bovine anterior pituitary D2 dopamine receptors.

- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2,2-dimethylpropane.

- NIH. (2016, May 4). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.

- ResearchGate. (n.d.). UV–vis spectra of sensor 1 (20 lM) in the presence of various amino....

Sources

- 1. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 5. GISSMO - 6-Methoxy-1-tetralone [gissmo.bmrb.io]

- 6. 6-Methoxy-1-tetralone | C11H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. r-nmr.eu [r-nmr.eu]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. faculty.washington.edu [faculty.washington.edu]

- 17. 1-Propanol, 2,2-dimethyl- [webbook.nist.gov]

- 18. agilent.com [agilent.com]

- 19. m.youtube.com [m.youtube.com]

- 20. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. agilent.com [agilent.com]

- 26. whitman.edu [whitman.edu]

- 27. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 28. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

Introduction: The Structural Significance of 1-Tetralone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Tetralone

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (3,4-dihydronaphthalen-1(2H)-one). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and the logic underpinning experimental design. We will explore one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve an unambiguous structural elucidation of this important bicyclic ketone.

This compound is a bicyclic aromatic ketone that serves as a foundational scaffold in the synthesis of numerous pharmaceutical agents and agricultural chemicals.[1] Its rigid structure, composed of a benzo-fused cyclohexanone ring, presents a distinct and instructive case for NMR spectroscopic analysis. Understanding the precise electronic environment of each proton and carbon nucleus is paramount for chemists seeking to modify the structure for targeted applications. NMR spectroscopy is the most powerful tool for this purpose, offering unparalleled insight into molecular connectivity and conformation in solution.[2]

This guide will systematically deconstruct the NMR data of this compound, demonstrating how a suite of modern NMR experiments can be synergistically applied to solve complex chemical structures.

Foundational Analysis: One-Dimensional NMR Spectroscopy

The first step in any structural elucidation is the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information on the number and type of distinct nuclei in the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound can be divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region. The analysis hinges on interpreting chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and scalar coupling constants (J).

An unambiguous assignment was historically facilitated by the synthesis of deuterated derivatives, which simplifies the spectrum by removing specific signals.[3][4] However, modern 2D NMR techniques, discussed later, allow for a confident assignment without chemical modification.

The key features are:

-

Aromatic Protons (δ 7.2–8.1 ppm): The spectrum displays four signals corresponding to the four protons on the benzene ring. The proton at position 8 (H8) is significantly deshielded and appears furthest downfield (around δ 8.03 ppm). This is due to the anisotropic effect of the proximal carbonyl group (C=O). The remaining aromatic protons (H5, H6, H7) exhibit complex splitting patterns due to mutual coupling.

-

Aliphatic Protons (δ 2.1–3.0 ppm): Three signals are observed for the three methylene (CH₂) groups.